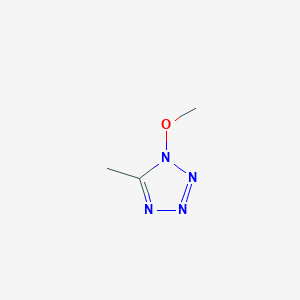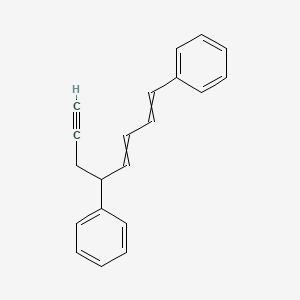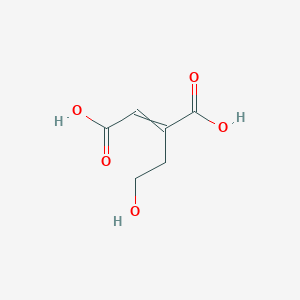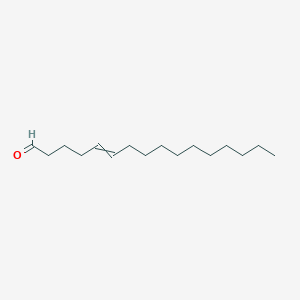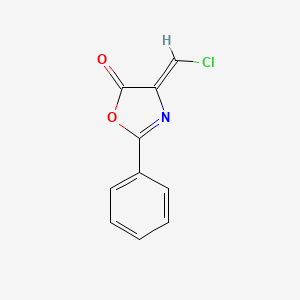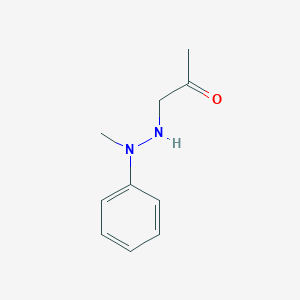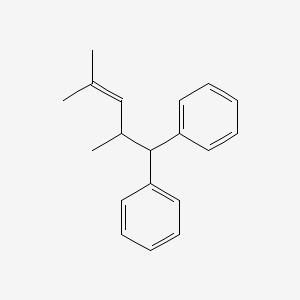
1,1'-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central 2,4-dimethylpent-2-ene moiety flanked by two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,4-dimethylpent-2-ene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation processes, but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to saturate the double bond.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2,4-Dimethylpent-2-ene: Shares the central alkenyl structure but lacks the benzene rings.
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)diethylbenzene: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89676-14-2 |
|---|---|
Formule moléculaire |
C19H22 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
(2,4-dimethyl-1-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-15(2)14-16(3)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,19H,1-3H3 |
Clé InChI |
IXDVMKSEYVEGAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


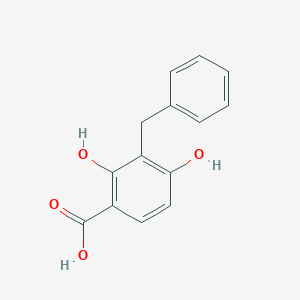
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
